ethyl 2-[3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether
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Overview
Description
ethyl 2-[3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether is a heterocyclic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether typically involves the reaction of 4-amino-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol with pyridine-3-carboxylic acid hydrazide. The reaction is carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) under reflux conditions . The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification process can be optimized using advanced chromatographic techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
ethyl 2-[3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as amines, thiols, and halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced derivatives
Substitution: Substituted derivatives with different functional groups
Scientific Research Applications
ethyl 2-[3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of ethyl 2-[3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the activity of certain enzymes, such as shikimate dehydrogenase, which is essential for the biosynthesis of chorismate, a precursor for the synthesis of aromatic amino acids . Additionally, it can induce apoptosis in cancer cells by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes .
Comparison with Similar Compounds
Similar Compounds
3,6-Diaryl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines: These compounds have similar structural features and exhibit comparable biological activities.
3,6-Dialkyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles: These analogues have been studied for their antimicrobial and cytotoxic activities.
Uniqueness
ethyl 2-[3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether stands out due to its unique combination of an ethoxyphenyl group and a pyridinyl group, which contributes to its distinct biological activities and potential therapeutic applications. The presence of these functional groups enhances its ability to interact with various molecular targets, making it a promising candidate for further research and development.
Properties
Molecular Formula |
C16H13N5OS |
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Molecular Weight |
323.4 g/mol |
IUPAC Name |
6-(2-ethoxyphenyl)-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H13N5OS/c1-2-22-13-8-4-3-7-12(13)15-20-21-14(18-19-16(21)23-15)11-6-5-9-17-10-11/h3-10H,2H2,1H3 |
InChI Key |
ZYRHVBRXCXTKRA-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C2=NN3C(=NN=C3S2)C4=CN=CC=C4 |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NN3C(=NN=C3S2)C4=CN=CC=C4 |
Origin of Product |
United States |
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